molecular formula C9H20N2 B13975525 N-methyl-3-(piperidin-2-yl)propan-1-amine

N-methyl-3-(piperidin-2-yl)propan-1-amine

Cat. No.: B13975525
M. Wt: 156.27 g/mol
InChI Key: OQIJRPOJUVGPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(piperidin-2-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(piperidin-2-yl)propan-1-amine typically involves the alkylation of piperidine derivatives. One common method is the reductive amination of 3-(piperidin-2-yl)propanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-(piperidin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neurotransmission and potentially exhibiting psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(piperidin-1-yl)propan-1-amine: Similar structure but with a methyl group at the 2-position.

    N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Contains a pyridine ring instead of a piperidine ring.

    3-(piperidin-1-yl)propan-1-amine: Lacks the N-methyl group

Uniqueness

N-methyl-3-(piperidin-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the piperidine ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-methyl-3-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C9H20N2/c1-10-7-4-6-9-5-2-3-8-11-9/h9-11H,2-8H2,1H3

InChI Key

OQIJRPOJUVGPLI-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.